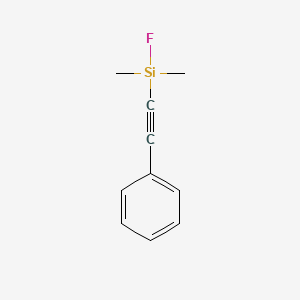

Fluoro-dimethyl-(2-phenylethynyl)silane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

42591-61-7 |

|---|---|

Molecular Formula |

C10H11FSi |

Molecular Weight |

178.28 g/mol |

IUPAC Name |

fluoro-dimethyl-(2-phenylethynyl)silane |

InChI |

InChI=1S/C10H11FSi/c1-12(2,11)9-8-10-6-4-3-5-7-10/h3-7H,1-2H3 |

InChI Key |

JBLGVGKEZWHBDW-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C#CC1=CC=CC=C1)F |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Strategies for Fluoro Dimethyl 2 Phenylethynyl Silane

Approaches to Silicon-Carbon Bond Formation with Alkyne Functionality

The creation of the Si-C(sp) bond is a cornerstone of alkynylsilane synthesis. Several powerful methods have been developed to achieve this, each with its own set of advantages regarding substrate scope, reaction conditions, and functional group tolerance.

Hydrosilylation is a fundamental reaction in organosilicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon triple bond. mdpi.com This method is a highly atom-economical way to produce vinylsilanes, which can be precursors or related structures to ethynylsilanes. mdpi.comnih.gov The reaction is typically catalyzed by transition metal complexes, most commonly those based on platinum, rhodium, or ruthenium. mdpi.comnih.govresearchgate.net

A key challenge in the hydrosilylation of terminal alkynes is controlling the regioselectivity, as three different isomers can be formed: α, β-(E), and β-(Z) vinylsilanes. nih.gov The choice of catalyst and reaction conditions is paramount in directing the reaction toward the desired product. researchgate.net For instance, certain platinum-N-heterocyclic carbene complexes have shown high catalytic activity and selectivity for the β-(E) isomer. nih.gov While hydrosilylation primarily yields vinylsilanes from alkynes, these can be valuable intermediates in broader synthetic schemes. nih.gov When secondary silanes (R₂SiH₂) are used, the reaction can be controlled to produce either mono- or di-substituted products, depending on the stoichiometry of the reactants. nih.gov

Table 1: Comparison of Catalysts in Alkyne Hydrosilylation

| Catalyst Type | Common Metals | Typical Selectivity | Key Features |

|---|---|---|---|

| Speier's Catalyst | Platinum | Often mixtures | Widely used, commercially available |

| Karstedt's Catalyst | Platinum | High activity | Homogeneous, soluble catalyst |

| Wilkinson's Catalyst | Rhodium | Varies with substrate | Effective for a range of unsaturated bonds |

Cross-coupling reactions are among the most versatile methods for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to the synthesis of alkynylsilanes.

The Sonogashira cross-coupling reaction is a powerful tool for creating C(sp²)-C(sp) bonds. youtube.com The classic Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. youtube.comgelest.com To synthesize a phenylethynylsilane, a silylated alkyne could be coupled with an aryl halide, or conversely, phenylacetylene (B144264) could be coupled with a silyl (B83357) halide under modified conditions. The reaction is valued for its mild conditions and tolerance of a wide array of functional groups. organic-chemistry.org

The Hiyama cross-coupling utilizes an organosilane as the nucleophilic partner, which couples with an organic halide in the presence of a palladium catalyst. researcher.life A crucial component of the Hiyama coupling is the use of an activator, typically a fluoride (B91410) source (e.g., TBAF), to generate a hypervalent, more reactive silicate (B1173343) species. lsu.edu A variation, sometimes referred to as a "sila"-Sonogashira-Hagihara coupling, involves the direct reaction of alkynylsilanes with aryl or alkenyl triflates, catalyzed by palladium and copper complexes, providing an efficient route to unsymmetrical diarylacetylenes and related compounds. oup.com

Table 2: Overview of Cross-Coupling Reactions for Alkynylsilane Synthesis

| Reaction Name | Key Reactants | Catalysts | Activator/Base | Main Bond Formed |

|---|---|---|---|---|

| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | Pd complex, Cu(I) salt | Amine base (e.g., Et₃N) | C(sp²)-C(sp) gelest.com |

| Hiyama | Organosilane + Aryl/Vinyl Halide | Pd complex | Fluoride source (e.g., TBAF) | C(sp²)-C(sp²) or C(sp²)-C(sp) |

| "Sila"-Sonogashira | Alkynylsilane + Aryl/Vinyl Triflate | Pd(PPh₃)₄, CuCl | None specified | C(sp²)-C(sp) oup.com |

The most straightforward conceptual approach to forming the Si-C(sp) bond is the direct silylation of a terminal alkyne. organic-chemistry.org Traditional methods involve the deprotonation of the alkyne's acidic C-H bond using a strong base, such as an organolithium reagent (e.g., n-BuLi) or a Grignard reagent, followed by quenching the resulting acetylide with a suitable halosilane (e.g., chloro-dimethyl-silane). organic-chemistry.orgresearchgate.netnih.gov

However, the requirement for stoichiometric strong bases can limit the functional group compatibility of the reaction. organic-chemistry.org To address this, newer methods have been developed that avoid the use of such harsh reagents. One notable approach is the zinc halide-mediated direct electrophilic silylation of terminal alkynes with aminosilanes. organic-chemistry.orgnih.gov This method proceeds under milder, base-free conditions and tolerates a variety of sensitive functional groups. organic-chemistry.orgorganic-chemistry.org Mechanistic studies suggest the reaction has electrophilic character. nih.gov More recently, metal-free catalytic C-silylation protocols have been reported, using a quaternary ammonium (B1175870) pivalate (B1233124) as the catalyst and N,O-bis(silyl)acetamides as the silylating agents, further expanding the scope and mildness of direct silylation. nih.gov

Introduction of Fluorine onto the Silicon Center

Once the phenylethynylsilane framework is constructed, the final step is the introduction of a fluorine atom to the silicon center. This is most commonly achieved by starting with a precursor that has a more reactive leaving group on the silicon, such as a chloride or hydride.

The direct fluorination of organosilanes is an area of growing interest. nih.govchemistryworld.com Electrophilic fluorination reactions, for example, can be used to introduce fluorine into molecules. nih.gov In some contexts, a silyl group can act as an activating group, directing the regiochemistry of the fluorination on an adjacent part of the molecule. nih.gov While direct C-H fluorination is challenging, the conversion of a Si-C bond to a C-F bond is a known transformation, though it is more relevant for fluorinating the organic part of the molecule rather than the silicon atom itself. For the synthesis of a fluoro-silane, substitution reactions at the silicon center are far more common and reliable.

Halogen exchange is the most prevalent and practical method for synthesizing fluorosilanes from other halos-ilanes. google.com This reaction takes advantage of the thermodynamic stability of the silicon-fluorine bond, which is the strongest single bond to silicon. google.com Consequently, a chloro- or bromo-silane can be readily converted to the corresponding fluorosilane by treatment with a suitable fluoride source.

The reaction generally follows the order of Si-X bond strength: Si-F > Si-Cl > Si-Br > Si-I. google.com This means that fluorine can easily replace chlorine, bromine, or iodine on a silicon center. google.com A variety of fluorinating agents can be employed for this transformation, including alkali metal fluorides (e.g., KF, CsF), ammonium fluorides, or more reactive reagents like antimony trifluoride (SbF₃) or zinc fluoride (ZnF₂). The choice of reagent and reaction conditions (e.g., solvent, temperature) depends on the reactivity of the starting chlorosilane.

For the synthesis of Fluoro-dimethyl-(2-phenylethynyl)silane, a logical precursor would be Chloro-dimethyl-(2-phenylethynyl)silane. This intermediate could be synthesized via the methods described in section 2.1 (e.g., by reacting phenylacetylene with dichlorodimethylsilane). The subsequent reaction of this chlorosilane with a mild fluorinating agent would then yield the final target compound through halogen exchange.

Table 3: Common Compound Names

| Compound Name |

|---|

| This compound |

| Phenylacetylene |

| Dichlorodimethylsilane |

| Chloro-dimethyl-(2-phenylethynyl)silane |

| Chloro-dimethyl-silane |

| n-Butyllithium (n-BuLi) |

| Tetrabutylammonium (B224687) fluoride (TBAF) |

| Antimony trifluoride (SbF₃) |

| Zinc fluoride (ZnF₂) |

| Aminosilane |

| N,O-bis(silyl)acetamide |

Stereo- and Enantioselective Synthetic Approaches

While specific literature detailing the stereo- and enantioselective synthesis of this compound is not abundant, general principles from the synthesis of chiral alkynylsilanes and silicon-stereogenic silanes can be extrapolated. The development of such selective syntheses is crucial for applications where specific three-dimensional arrangements of atoms are required, such as in chiral catalysis or as building blocks for complex stereodefined molecules.

Stereoselective synthesis of vinylsilanes from alkynylsilanes has been achieved through methods like reductive alkylation via hydroboration and carbodemetalation, indicating that the alkyne moiety can be a handle for controlling stereochemistry at adjacent centers. acs.org For introducing chirality at the silicon atom itself, enantioselective rhodium-catalyzed diarylcarbene insertion into Si-H bonds of prochiral silanes has been reported, affording silicon-stereogenic silanes with high enantiomeric excess. thieme-connect.com Another approach involves the nickel-catalyzed cross-coupling of C(sp3)–C(sp3) bonds to construct α-chiral silanes. thieme-connect.com

A significant advancement in the synthesis of α-chiral propargylic silanes involves the copper-catalyzed 1,4-selective conjugate addition of silylboronic esters to enyne-type unsaturated acceptors. acs.org This method allows for the enantioselective formation of the Si–C(sp3) bond under mild conditions, demonstrating high functional-group tolerance. acs.org Although these methods have not been explicitly reported for this compound, they represent the current state-of-the-art in asymmetric silane (B1218182) synthesis and could potentially be adapted. For instance, a prochiral precursor such as hydro-dimethyl-(2-phenylethynyl)silane could theoretically undergo an asymmetric fluorination or coupling reaction to introduce a chiral fluorine-bearing silicon center.

Table 1: General Enantioselective Strategies Potentially Applicable to Silane Synthesis

| Catalytic System | Reaction Type | Type of Chirality Introduced | Potential Precursor for Target Compound |

| Copper/Chiral Ligand | Conjugate addition of silylboronic esters | Carbon-centered chirality α to silicon | A modified enyne acceptor |

| Rhodium/Chiral Ligand | Si-H bond insertion with carbenes | Silicon-centered chirality | Hydro-dimethyl-(2-phenylethynyl)silane |

| Nickel/Chiral Ligand | C(sp3)-C(sp3) cross-coupling | Carbon-centered chirality α to silicon | A suitable silyl halide and organozinc reagent |

This table presents generalized strategies and does not imply that these methods have been specifically validated for this compound.

Advanced Synthetic Techniques and Reactor Systems (e.g., Flow Chemistry, Microreactors)

The synthesis of organosilicon and organo-fluorine compounds can often be enhanced by employing advanced reactor technologies like flow chemistry and microreactors. These systems offer significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety when handling hazardous reagents, and the potential for process automation and scalability.

Flow chemistry is particularly well-suited for reactions involving highly reactive intermediates or exothermic processes, which can be common in organosilicon and fluorine chemistry. thieme-connect.de The continuous nature of flow synthesis allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. rsc.org For example, the synthesis of alkynylsilanes has been successfully demonstrated in flow systems, often with improved efficiency and safety. organic-chemistry.orgresearchgate.net The generation of organolithium reagents, which could be used in the synthesis of the phenylethynyl moiety, is also a process that benefits from the controlled environment of a flow reactor. thieme-connect.de

Microreactors, with their high surface-area-to-volume ratios, are ideal for optimizing reaction conditions and screening catalysts. researchgate.net Silicon-based microreactors are particularly relevant and have been used for a wide range of organic syntheses. researchgate.net The synthesis of this compound could potentially be adapted to a flow or microreactor system. For instance, the reaction of a suitable silyl halide with phenylethynyl lithium could be performed in a continuous flow setup to ensure rapid mixing and temperature control, potentially minimizing side reactions.

Table 2: Potential Advantages of Flow Chemistry for the Synthesis of this compound

| Parameter | Advantage in Flow Chemistry | Relevance to Synthesis |

| Heat Transfer | Superior heat dissipation | Control of exothermic reactions, such as Grignard or organolithium additions. |

| Mass Transfer | Enhanced mixing | Improved reaction rates and yields, especially in multiphasic reactions. |

| Safety | Small reaction volumes, containment of hazardous materials | Safer handling of potentially reactive fluorinating agents or organometallic intermediates. |

| Scalability | Seamless transition from lab to production scale | Facilitates the production of larger quantities of the target compound. |

| Automation | Precise control and monitoring of reaction parameters | High reproducibility and optimization of reaction conditions. |

Analytical Validation of Synthetic Purity and Yield

The confirmation of the structure and the determination of purity and yield of the synthesized this compound require a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation, while chromatographic methods are essential for assessing purity and quantifying the yield.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would be expected to show signals for the methyl protons on the silicon atom and the aromatic protons of the phenyl group. The methyl protons would likely appear as a doublet due to coupling with the fluorine atom.

¹³C NMR: The carbon NMR spectrum would provide signals for the methyl carbons, the carbons of the phenyl ring, and the acetylenic carbons. The carbon atoms bonded to or in close proximity to the silicon and fluorine atoms would exhibit characteristic chemical shifts and coupling constants.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that would show a signal for the fluorine atom bonded to the silicon. The chemical shift of this signal would be indicative of the electronic environment around the fluorine atom. organicchemistrydata.orgcolorado.edu

²⁹Si NMR: Silicon-29 (B1244352) NMR, while less sensitive, is invaluable for confirming the structure of organosilicon compounds. pascal-man.com The chemical shift of the silicon atom would be influenced by the fluorine, methyl, and phenylethynyl substituents. unige.chresearchgate.net

Table 3: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Expected Multiplicity | Key Correlations |

| ¹H | 0.3 - 0.8 (Si-CH₃), 7.2 - 7.6 (Aromatic) | Doublet (Si-CH₃), Multiplets (Aromatic) | Coupling between ¹H in CH₃ and ¹⁹F. |

| ¹³C | -2 to 5 (Si-CH₃), 90 - 110 (Alkyne), 120 - 140 (Aromatic) | Quartet (due to ¹J(C,F)), various | J(C,F) and J(C,Si) couplings. |

| ¹⁹F | -150 to -200 (referenced to CFCl₃) | Septet (coupling to 6 methyl protons) | Correlation with Si-CH₃ protons. |

| ²⁹Si | -30 to -50 | Doublet (coupling to ¹⁹F) and Septet (coupling to 6 methyl protons) | J(Si,F) and J(Si,C) couplings. |

Note: These are predicted values based on analogous structures and may vary from experimental data.

Chromatographic and Other Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds like many silanes. It can be used to determine the purity of the product and the molecular weight can be confirmed from the mass spectrum.

High-Performance Liquid Chromatography (HPLC): For less volatile compounds or for preparative separation, reverse-phase HPLC can be employed. sielc.comsielc.com The choice of column and mobile phase would be critical for achieving good separation. nih.govresearchgate.net

Elemental Analysis: To confirm the empirical formula of the synthesized compound.

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C≡C stretch of the alkyne and Si-C and Si-F vibrations.

The yield of the synthesis would be determined by isolating the pure product and measuring its mass, or by using a quantitative technique such as quantitative NMR (qNMR) or chromatography with an internal standard.

Iii. Reaction Mechanisms and Reactivity Profiles of Fluoro Dimethyl 2 Phenylethynyl Silane

General Principles of Organosilane Reactivity

Organosilanes are a class of organometallic compounds featuring carbon-silicon bonds. Their reactivity is largely dictated by the nature of the substituents on the silicon atom. zmsilane.com The silicon atom is more electropositive than carbon, leading to polarized bonds with more electronegative elements like oxygen, halogens, and nitrogen. This polarity is a key factor in their chemical behavior.

While Fluoro-dimethyl-(2-phenylethynyl)silane is a fluorosilane, the hydrolytic and condensation pathways characteristic of alkoxysilanes provide a foundational understanding of how silanes can form larger structures. These reactions are fundamental to sol-gel processes and the formation of silicone polymers. libretexts.org

Hydrolysis: Alkoxy groups (-OR) on a silicon atom are replaced by hydroxyl groups (-OH) in the presence of water. This reaction can be catalyzed by either an acid or a base. researchgate.net The resulting species is a silanol (B1196071) (Si-OH). The reaction rate is influenced by factors such as pH, temperature, and the steric bulk of the alkoxy groups; for example, methoxysilanes hydrolyze significantly faster than ethoxysilanes. nih.govgelest.com

Acid-catalyzed mechanism: The reaction begins with the protonation of the alkoxy group, making the silicon atom more electrophilic and thus more susceptible to a backside attack by water. nih.gov

Base-catalyzed mechanism: A nucleophilic hydroxyl ion directly attacks the silicon atom, proceeding through a penta-coordinate transition state. nih.gov

Condensation: The newly formed silanols are highly reactive and can condense with other silanols or with unreacted alkoxysilanes. This process forms a stable siloxane bond (Si-O-Si) and eliminates a molecule of water or alcohol. researchgate.netyoutube.com This step-wise polymerization can lead to the formation of dimers, oligomers, and eventually a three-dimensional siloxane network. polymersynergies.netresearchgate.net

The balance between the rates of hydrolysis and condensation is crucial for controlling the structure of the final product and can be manipulated by adjusting reaction conditions. researchgate.netafinitica.com

| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Mechanism Notes |

|---|---|---|---|

| pH (Acidic) | Increases | Increases | Protonation of the alkoxy group makes silicon more electrophilic. nih.gov |

| pH (Basic) | Increases | Increases | Nucleophilic attack by OH⁻ on the silicon atom. nih.gov |

| pH (Neutral) | Minimum Rate | Slow | Reaction is generally slowest around neutral pH. afinitica.com |

| Steric Hindrance | Decreases (e.g., Methoxy > Ethoxy) | Decreases | Bulky groups hinder the approach of nucleophiles to the silicon center. gelest.com |

| Catalyst | Accelerates | Accelerates | Catalysts for hydrolysis often also catalyze condensation. gelest.com |

The silicon-carbon bond is generally stable, with a bond energy of around 318 kJ/mol. acs.org However, it can be cleaved under specific conditions. One of the most effective methods for activating the Si-C bond is through the use of a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). researchgate.netthermofishersci.in

Fluoride has a very high affinity for silicon, readily attacking the silicon center to form a hypervalent, penta-coordinate silicate (B1173343) intermediate. researchgate.netnih.gov This process is highly favorable due to the formation of the very strong Si-F bond. The formation of this hypervalent species significantly weakens the adjacent Si-C bond, making the organic group a better leaving group. nih.gov

The proposed mechanism involves:

Nucleophilic attack by fluoride: The fluoride ion attacks the electrophilic silicon atom of the organosilane.

Formation of a penta-coordinate intermediate: A transient, highly reactive pentacoordinate species (e.g., [R-SiF(CH₃)₂(C≡CPh)]⁻) is formed. researchgate.net

Cleavage of the Si-C bond: The weakened Si-C bond breaks, releasing the organic moiety, which can then participate in further reactions.

This fluoride-induced activation is a cornerstone of many synthetic applications, including Hiyama cross-coupling reactions, where it enables the transfer of the organic group from silicon to a transition metal catalyst. thermofishersci.in In some cases, this activation can lead to desilylation or trigger rearrangements and migrations of the organic groups attached to the silicon. researchgate.net

Reactivity at the Fluoro-Silicon Center

In this compound, the silicon atom is directly bonded to a highly electronegative fluorine atom. This Si-F bond is highly polarized and exceptionally strong (bond energy ~565 kJ/mol), profoundly influencing the molecule's reactivity. acs.org

Nucleophilic Attack: The silicon atom in a fluorosilane is highly electrophilic due to the strong electron-withdrawing effect of the fluorine atom. This makes it a prime target for attack by nucleophiles. soci.org Nucleophilic substitution at silicon often proceeds via an associative mechanism, involving the formation of a hypervalent (penta-coordinate) intermediate or transition state, in contrast to the more common dissociative (Sɴ1) or concerted (Sɴ2) pathways seen in carbon chemistry. libretexts.orgnih.govresearchgate.net The presence of empty, low-energy 3d orbitals on silicon facilitates the formation of these higher-coordinate species. soci.org A wide range of nucleophiles can displace the fluoride ion or other groups on the silicon.

Electrophilic Attack: Direct electrophilic attack on the electron-deficient silicon atom is generally unfavorable. Instead, electrophilic substitution reactions involving organosilanes typically occur at the carbon atom of the organic substituent. wikipedia.org For a compound like this compound, electrophilic attack would likely target the electron-rich phenylethynyl group. The carbon-silicon bond can stabilize a positive charge in the β-position through hyperconjugation, directing the electrophile to the terminal carbon of the alkyne. wikipedia.org

The fluorine atom plays a multifaceted role in the reactivity of the silane (B1218182):

Inductive Effect: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, increasing the electrophilicity of the silicon center and making it more susceptible to nucleophilic attack. nih.gov

Thermodynamic Driving Force: The formation of the Si-F bond is thermodynamically very favorable. This high bond energy serves as a driving force in reactions where a fluoride ion displaces another leaving group on silicon or in defluorinative functionalization reactions where a C-F bond is cleaved to form a Si-F bond. nih.gov

Lewis Acidity: The electron-deficient nature of the silicon atom in fluorosilanes allows them to act as Lewis acids, coordinating with Lewis bases (nucleophiles). This can lead to the formation of stable or transient hypervalent silicon complexes that exhibit unique reactivity. nih.gov

Directing Group in Hydrosilylation: In certain reactions, such as fluoride-promoted intramolecular hydrosilylation, the fluoride catalyst can coordinate to the silicon, directing the subsequent addition of the Si-H bond across a double or triple bond within the same molecule. acs.orgacs.org

| Property/Effect | Description | Consequence for Reactivity |

|---|---|---|

| High Electronegativity | Strong electron-withdrawing inductive effect. | Increases the electrophilicity of the silicon atom, making it susceptible to nucleophiles. soci.org |

| Strong Si-F Bond | One of the strongest single bonds in chemistry (~565 kJ/mol). acs.org | Acts as a powerful thermodynamic driving force for reactions that form this bond. nih.gov |

| Hypervalent Species Formation | Fluoride readily coordinates with silicon to form stable or transient penta- and hexa-coordinate species. | Weakens other Si-substituent bonds, activating them for cleavage or substitution. researchgate.netnih.gov |

| Catalyst Interaction | Can act as a directing group or be displaced in catalytic cycles. | Enables specific transformations like fluoride-catalyzed hydrosilylation. acs.orgacs.org |

Despite its high strength, the Si-F bond is not inert and can be cleaved to form other bonds, enabling the derivatization of fluorosilanes. chemeurope.com This transformation is challenging but can be achieved under specific conditions, often requiring transition-metal catalysts or strong nucleophiles. researchgate.net

Examples of Si-F bond transformations include:

Nucleophilic Substitution: Stronger nucleophiles can displace the fluoride ion. For instance, reaction with organolithium or Grignard reagents can lead to the formation of a new Si-C bond, although this can be difficult due to the strength of the Si-F bond.

Reductive Coupling: Some methods have been developed for the transition-metal-free cross-coupling of fluorosilanes with hydrosilanes, catalyzed by a strong base, to form disiloxanes. researchgate.net

Lewis Acid-Assisted Cleavage: Strong Lewis acids can coordinate to the fluorine atom, weakening the Si-F bond and facilitating its cleavage. nih.gov

Three-Component Coupling: Novel strategies have been developed where the Si-F bond is activated without transition metals, allowing for the formation of Si-C bonds in multi-component reactions. researchgate.net

These transformations are crucial for incorporating silicon-containing moieties into more complex molecular architectures and for synthesizing a diverse range of organosilicon compounds from fluorosilane precursors.

Reactivity of the Phenylethynyl Moiety

The phenylethynyl group in this compound is a versatile functional group, characterized by the carbon-carbon triple bond. This moiety is the primary site for a variety of organic transformations, allowing for the extension of the carbon skeleton and the formation of complex molecular architectures. Its reactivity is influenced by the electron-donating or withdrawing nature of the substituents on the phenyl ring and the electronic effects of the silyl (B83357) group.

The carbon-carbon triple bond of the phenylethynyl moiety is susceptible to a range of addition reactions, converting the alkyne to alkenes or alkanes. These reactions typically proceed via electrophilic or nucleophilic attack on the π-systems of the triple bond.

Hydrogenation: Catalytic hydrogenation of the alkyne can lead to the formation of either the corresponding (Z)- or (E)-alkene or the fully saturated alkylsilane, depending on the catalyst and reaction conditions employed. For example, catalysts like Lindlar's catalyst typically yield the cis-alkene, while dissolving metal reductions tend to produce the trans-alkene. Complete saturation to the phenethylsilane can be achieved using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Halogenation and Hydrohalogenation: The triple bond can react with halogens (e.g., Br₂, Cl₂) to form dihaloalkenes and subsequently tetrahaloalkanes. The addition of hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom bearing the silyl group, and the halide adds to the more substituted carbon, although anti-Markovnikov addition can be achieved under radical conditions.

Hydration: In the presence of a mercury catalyst and acid, the alkyne can undergo hydration to form an enol intermediate, which then tautomerizes to the corresponding ketone (an acetophenone (B1666503) derivative).

Hydroacylation: Ruthenium-catalyzed hydroacylation represents another important addition reaction. For instance, the reaction of a silylalkyne like trimethylsilylpropyne with an aldehyde can yield isomeric silyl dienol ethers, demonstrating the synthetic utility of such transformations. gelest.com

Amine Addition: Tertiary amines can add to activated silylalkynes, such as methyl trimethylsilylpropynoate, to form an allenoate ion intermediate. gelest.com This intermediate can then react with aldehydes, leading to various addition products. gelest.com

Table 1: Representative Addition Reactions of Silylalkynes

| Reaction Type | Reagents | Typical Product | Notes |

|---|---|---|---|

| Catalytic Hydrogenation (Partial) | H₂, Lindlar's Catalyst | (Z)-Styrylsilane | Stereoselective formation of the cis-alkene. |

| Catalytic Hydrogenation (Full) | H₂, Pd/C | Phenethylsilane | Complete saturation of the triple bond. |

| Halogenation | Br₂ | Dibromoalkene | Can proceed to tetrahaloalkane with excess halogen. |

| Hydrohalogenation | HCl | Vinyl Chloride (Markovnikov) | Regioselectivity is a key consideration. |

| Hydroacylation | Aldehyde, Ru-catalyst | Silyl Dienol Ether | Forms C-C and C-O bonds simultaneously. gelest.com |

The terminal hydrogen of the ethynyl (B1212043) group (after potential in-situ desilylation) or the entire silylalkyne unit can participate in various metal-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon bonds. nih.gov

Sonogashira Coupling: This is a cornerstone reaction for terminal alkynes. synarchive.com It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. synarchive.commdpi.com This reaction is highly efficient for creating substituted alkynes. nih.gov The use of bulky, electron-rich phosphine (B1218219) ligands can enable these reactions to proceed even at room temperature. organic-chemistry.org While the fluoro-dimethylsilyl group is not a leaving group in a typical Sonogashira reaction, the terminal alkyne itself is the reactive partner. If the reaction starts with a terminal alkyne, silylation can be used as a protective step. Conversely, arylethynyltrimethylsilanes can be formed via a Sonogashira reaction from ethynyltrimethylsilane. gelest.com

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.orglibretexts.org While the classic Heck reaction involves alkenes, related transformations can involve alkynes. The "silyl-Heck" reaction is an emerging method that allows for the direct conversion of alkenes into allyl and vinyl silanes through a mechanism involving oxidative addition of a Si-X bond to a palladium complex, followed by migratory insertion and β-hydride elimination. nih.gov A reductive variant of the Heck reaction can forge alkyl-aryl linkages from alkenes. nih.gov

Hiyama Coupling: This reaction involves the cross-coupling of organosilanes with organic halides catalyzed by palladium. researchgate.net A fluoride source, such as TBAF, is typically required to activate the organosilane by forming a hypervalent silicon species, which then undergoes transmetalation with the palladium catalyst. researchgate.net This allows the phenylethynyl-silyl group to be transferred to an aryl or vinyl halide.

Table 2: Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System | Typical Product Type |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | Pd complex (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt (e.g., CuI), Amine Base | Disubstituted Alkyne synarchive.comnih.gov |

| Heck Reaction | Alkene + Aryl/Vinyl Halide | Pd catalyst (e.g., Pd(OAc)₂), Base | Substituted Alkene organic-chemistry.orgwikipedia.org |

| Hiyama Coupling | Organosilane + Aryl/Vinyl Halide | Pd catalyst, Fluoride source (e.g., TBAF) | Biaryl or Substituted Alkene researchgate.net |

The carbon-carbon triple bond of the phenylethynyl moiety can act as a dienophile or dipolarophile in cycloaddition reactions, providing a powerful route to cyclic and heterocyclic systems.

Diels-Alder Reaction: As a dienophile, the alkyne can react with a conjugated diene in a [4+2] cycloaddition to form a 1,4-cyclohexadiene (B1204751) derivative. wikipedia.orgorganic-chemistry.orgquimicaorganica.org The reaction is driven by the formation of more stable σ-bonds from π-bonds. organic-chemistry.org The presence of the silyl group can provide excellent regiochemical control in these reactions. For instance, cobalt-catalyzed Diels-Alder reactions of 1-trimethylsilylacetylenes with 1,3-dienes have shown high regioselectivity, with the specific isomer favored depending on the ligand used with the cobalt catalyst. gelest.com The fluorine atom on the silicon in this compound could further influence the electronic properties and reactivity of the dienophile. nih.gov

1,3-Dipolar Cycloaddition: The alkyne can act as a dipolarophile and react with 1,3-dipoles such as azides, nitrile oxides, or nitrones. researchgate.net A well-known example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction, which regioselectively produces 1,4-disubstituted 1,2,3-triazoles. gelest.comnih.gov Silylalkynes can participate in these reactions, sometimes after an initial desilylation step, to form various heterocyclic products. gelest.comunisciencepub.com While some 1,3-dipolar cycloadditions are concerted, others may proceed through a stepwise mechanism involving a zwitterionic intermediate, particularly when polar reactants are involved. mdpi.com

Table 3: Cycloaddition Reactions of Silylalkynes

| Reaction Type | Reactant Partner | Catalyst/Conditions | Product Ring System |

|---|---|---|---|

| [4+2] Diels-Alder | Conjugated Diene (e.g., 2-methyl-1,3-butadiene) | Thermal or Lewis Acid/Metal Catalysis (e.g., CoBr₂) | 1,4-Cyclohexadiene gelest.comquimicaorganica.org |

| [3+2] Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide | Cu(I) catalyst | 1,2,3-Triazole gelest.comnih.gov |

| [3+2] Nitrone-Alkyne Cycloaddition | Nitrone | Thermal | Isoxazoline unisciencepub.com |

Detailed Mechanistic Investigations

Elucidating the precise mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. This involves a combination of spectroscopic monitoring to identify transient species and kinetic studies to understand reaction rates and dependencies.

The identification of short-lived intermediates is key to confirming proposed reaction pathways. Modern spectroscopic techniques are invaluable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR is a powerful tool for studying reactions in solution. researchgate.net ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR can provide detailed structural information about reactants, products, and any observable intermediates. researchgate.netnih.gov For instance, ²⁹Si NMR is particularly useful for tracking changes at the silicon center, such as the cleavage of the Si-F bond or the formation of hypervalent silicon intermediates during fluoride-activated cross-coupling reactions. In-situ NMR studies, where spectra are recorded directly in the reaction vessel under catalytic conditions, can help identify reactive intermediates that are present in low concentrations. uni-koeln.de

Infrared (IR) and Raman Spectroscopy: These techniques are sensitive to changes in vibrational modes of functional groups. The disappearance of the characteristic alkyne C≡C stretch (around 2100-2260 cm⁻¹) and the appearance of new bands corresponding to C=C or C-C bonds can be monitored in real-time to follow the progress of addition or cycloaddition reactions.

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect and characterize charged intermediates in a catalytic cycle, such as metal-ligand complexes in cross-coupling reactions.

Reaction Rate Determination: The rate of a reaction can be followed by monitoring the concentration of a reactant or product over time using techniques like chromatography (GC, HPLC) or spectroscopy (NMR, UV-Vis). The initial rates method is often used, where the rate is measured at the beginning of the reaction for various initial reactant concentrations. Plotting the logarithm of the initial rate against the logarithm of the concentration of a specific reactant can reveal the order of the reaction with respect to that component. researchgate.net

Factors Influencing Reaction Rates: For reactions involving this compound, several factors can influence the kinetics. In reactions involving the Si-F bond, such as hydrolysis or certain cross-coupling reactions, the pH, water concentration, and catalyst type are critical. nih.gov For example, the hydrolysis and condensation rates of alkoxysilanes are highly dependent on pH and the presence of acid or base catalysts. nih.gov

Kinetic Isotope Effect (KIE): The KIE is a powerful tool for probing the mechanism of bond-breaking or bond-forming steps. By replacing an atom with its heavier isotope (e.g., ¹H with ²H) at a specific position and measuring the change in reaction rate, one can determine if the bond to that atom is being broken in the rate-determining step. A study on the carboxylate-catalyzed silylation of terminal alkynes found a normal secondary kinetic isotope effect, which, supported by computational analysis, suggested that γ-reprotonation of an enolate intermediate was the rate-determining step. acs.org

Table 4: Kinetic Data for Related Silane Reactions

| System | Reaction | Rate Constant (k) / Conditions | Reference |

|---|---|---|---|

| TEOS (Tetraethoxysilane) | Hydrolysis (Alkaline) | 1.4 to 8 × 10⁴ s⁻¹ (pseudo-first order) | nih.gov |

| TEOS (Tetraethoxysilane) | Condensation (Alkaline) | 3.2 to 32 × 10³ s⁻¹ (pseudo-first order) | nih.gov |

| Phenyltrimethoxysilane (PTMS) | Hydrolysis (in THF, K₂CO₃ catalyst) | 2.87 ± 0.14 e⁻⁸ M⁻²·³ s⁻¹ | nih.gov |

| Phenylacetylene (B144264) | Silylation (Carboxylate-catalyzed) | k₁H/k₁D = 1.065 ± 0.026 (Secondary KIE) | acs.org |

Catalytic Cycles and Ligand Effects in Transformations

Due to the absence of research data on catalytic transformations of this compound, a detailed discussion of its catalytic cycles, including specific intermediates, transition states, and the influence of various ligands on reaction outcomes, cannot be provided. Similarly, the creation of data tables summarizing research findings on this topic is not possible.

General principles of catalytic cycles and ligand effects in the transformation of similar compounds, such as other alkynylsilanes or fluorosilanes, exist. However, applying this general knowledge to this compound without specific experimental evidence would be speculative and would not meet the required standards of scientific accuracy for this article.

Further experimental research is required to elucidate the catalytic behavior of this compound and to understand how different catalytic systems and ligands can be employed to control its reactivity and achieve desired chemical transformations.

Iv. Advanced Characterization Methodologies for Structural Elucidation and Reactivity Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural determination of Fluoro-dimethyl-(2-phenylethynyl)silane in solution. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, ¹⁹F, and ²⁹Si, NMR provides unambiguous information about the chemical structure and connectivity.

A comprehensive analysis using multi-nuclear NMR is essential for characterizing the distinct chemical environments of the atoms within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl and phenyl protons. The two equivalent methyl groups attached to the silicon atom would appear as a doublet in the upfield region (typically 0.3–0.8 ppm) due to coupling with the adjacent fluorine atom (³JH-F). The protons of the phenyl group would produce a complex multiplet pattern in the aromatic region (approximately 7.2–7.6 ppm). rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information on all carbon atoms. Key expected signals include a resonance for the methyl carbons, showing coupling to both fluorine (²JC-F) and silicon. The two acetylenic carbons (Si-C≡C-Ph) would appear at characteristic chemical shifts (approx. 90-110 ppm), with the carbon directly bonded to silicon also exhibiting a ¹JC-Si coupling. rsc.orgresearchgate.net The four distinct signals for the phenyl group carbons would be observed in the 120–140 ppm range.

¹⁹F NMR: Fluorine-19 NMR is highly sensitive and provides a wide chemical shift range, making it an excellent probe for fluorinated compounds. alfa-chemistry.comazom.com For this compound, a single resonance is expected. This signal's chemical shift is highly sensitive to the substituents on the silicon atom. The signal would likely appear as a septet due to coupling with the six equivalent protons of the two methyl groups (³JF-H). A large one-bond coupling to the silicon-29 (B1244352) nucleus (¹JF-Si) would also be observable in ²⁹Si satellites of the main ¹⁹F signal. colorado.eduresearchgate.net

²⁹Si NMR: Silicon-29 NMR spectroscopy is a definitive technique for characterizing organosilicon compounds. researchgate.net The silicon nucleus in this molecule is expected to resonate in a chemical shift range characteristic of fluorosilanes. unige.chsemanticscholar.org The most prominent feature of the ²⁹Si spectrum would be a large doublet, a result of the direct one-bond coupling to the highly electronegative fluorine atom (¹JSi-F), which is a key diagnostic feature for confirming the Si-F bond. rsc.org

Table 1: Predicted NMR Data for this compound Predicted values are based on data from analogous compounds and established NMR principles.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Coupling Constants (J, Hz) |

| ¹H | |||

| Si-(CH ₃)₂ | 0.3 – 0.8 | Doublet | ³JH-F ≈ 4–8 Hz |

| C₆H ₅ | 7.2 – 7.6 | Multiplet | ⁿJH-H |

| ¹³C | |||

| Si-(C H₃)₂ | -2 – 5 | Doublet of Quartets | ¹JC-H, ²JC-F |

| Si-C ≡C-Ph | 85 – 95 | Singlet | ¹JC-Si |

| Si-C≡C -Ph | 100 – 110 | Singlet | |

| C ₆H₅ | 120 – 140 | Multiple Signals | |

| ¹⁹F | -160 – -200 (vs. CFCl₃) | Septet | ³JF-H ≈ 4–8 Hz |

| ²⁹Si | -30 – -60 (vs. TMS) | Doublet | ¹JSi-F ≈ 270–300 Hz |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR experiments are indispensable for confirming the atomic connectivity and assembling the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would be used primarily to confirm the coupling network within the phenyl ring, establishing the connectivity between adjacent aromatic protons. rsc.orgpitt.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached heteronuclei, typically carbon-13. sdsu.edu An HSQC spectrum would show a clear correlation cross-peak between the methyl proton signal and the methyl carbon signal. It would also definitively link each aromatic proton signal to its corresponding carbon atom in the phenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (typically 2-4 bond) correlations between protons and carbons, which helps to connect different fragments of the molecule. sdsu.edu Key expected HMBC correlations for confirming the structure would include:

A cross-peak between the methyl protons and the acetylenic carbons , establishing the connection of the dimethylsilyl group to the phenylethynyl moiety.

Correlations from the ortho-protons of the phenyl ring to the ipso- and adjacent acetylenic carbons , confirming the attachment of the phenyl group to the alkyne.

While solution-state NMR characterizes individual molecules, solid-state NMR (ssNMR) provides information about the compound in its bulk, solid form. This technique is particularly valuable for studying materials where the compound is immobilized, such as in polymers or on surfaces. Using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), high-resolution ¹³C and ²⁹Si spectra can be obtained. These spectra can reveal information about molecular packing in the crystal lattice, the presence of different polymorphs, and the local electronic environment of the silicon and fluorine atoms within a solid matrix.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). mpg.denih.gov This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS would be used to confirm its molecular formula, C₁₀H₁₁FSi, by matching the experimentally measured mass to the calculated exact mass. Analysis of the isotopic pattern, particularly the contributions from ²⁹Si and ³⁰Si, would further support the proposed formula.

Table 2: High-Resolution Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₁FSi |

| Calculated Exact Mass | 178.0614 u |

| Common Adducts (m/z) | [M+H]⁺: 179.0692[M+Na]⁺: 201.0512 |

| Key Fragment Ion | [M-CH₃]⁺: 163.0380 |

Gas Chromatography-Mass Spectrometry for Purity and Volatile Product Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. diva-portal.org It is exceptionally well-suited for analyzing volatile and thermally stable compounds like organosilanes. researchgate.netosti.gov In the analysis of this compound, GC-MS serves two primary purposes:

Purity Assessment: A GC analysis of a pure sample would yield a single chromatographic peak at a characteristic retention time. The presence of additional peaks would indicate impurities, which could then be identified by their corresponding mass spectra.

Reaction Monitoring: GC-MS can be used to monitor the progress of reactions involving the title compound, allowing for the identification of volatile intermediates, byproducts, and final products in the reaction mixture. The mass spectrum obtained for the main GC peak provides a fragmentation pattern that serves as a fingerprint for the compound, further confirming its identity.

Surface-Sensitive Mass Spectrometry (e.g., ToF-SIMS) for Interface Characterization

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique capable of providing detailed elemental and molecular information about the uppermost layers of a material. nih.gov This method is particularly valuable for characterizing the presence and distribution of this compound on a substrate or within an interface. The technique involves bombarding the sample surface with a pulsed primary ion beam, which causes secondary ions to be ejected from the surface. These ions are then accelerated into a "time-of-flight" mass analyzer, and their mass-to-charge (m/z) ratio is determined with high accuracy.

For this compound, a ToF-SIMS analysis would be expected to identify characteristic fragment ions that serve as fingerprints for the molecule. By monitoring the intensity of these specific ions, the reaction conversion at an interface can be determined over time. mdpi.com The analysis can generate a high-resolution mass spectrum of the surface, allowing for the identification of the parent molecule as well as its distinct fragments.

Key expected fragments for this compound would include those corresponding to the core components of its structure. The detection of these characteristic molecular ion and fragment peaks can be used to identify the compound in complex environmental samples. frontiersin.org

| Expected Ion Fragment | Chemical Formula | Significance |

|---|---|---|

| Phenylethynyl | [C₆H₅C≡C]⁺/⁻ | Confirms the presence of the aromatic alkyne moiety. |

| Dimethylsilyl | [(CH₃)₂Si]⁺ | Indicates the dimethylsilane (B7800572) structural unit. |

| Fluorodimethylsilyl | [(CH₃)₂SiF]⁺ | Provides evidence of the fluorine-silicon bond. |

| Phenyl | [C₆H₅]⁺ | A common fragment from the aromatic ring. |

| Silicon | [Si]⁺ | Elemental confirmation. |

Furthermore, the imaging capabilities of ToF-SIMS allow for the two-dimensional mapping of these characteristic ions across a surface. frontiersin.orgresearchgate.net This provides a direct visualization of the spatial distribution of this compound, revealing information about coating uniformity, domain formation, or its localization at specific interfacial regions. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful non-destructive methods for identifying the functional groups and molecular vibrations within a compound.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint" for the molecule. journalwjbphs.com This technique is highly effective for confirming the presence of the key structural components of this compound. researchgate.net The analysis of related organosilane compounds, such as methyl-tri(phenylethynyl)silane, has demonstrated the utility of FTIR in identifying the characteristic vibrations of the phenylethynyl and silyl (B83357) moieties. researchgate.net

The FTIR spectrum of this compound is expected to exhibit several distinct absorption bands corresponding to its specific functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Methyl C-H | Asymmetric/Symmetric Stretching | 2980 - 2870 |

| Alkyne C≡C | Stretching | 2200 - 2100 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Methyl C-H | Bending | ~1460 and ~1380 |

| Si-CH₃ | Rocking/Deformation | ~1250 and ~800 |

| Si-F | Stretching | 1000 - 800 |

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, functional groups that are weak in FTIR, such as symmetric non-polar bonds, often produce strong signals in Raman spectroscopy.

For this compound, the carbon-carbon triple bond (C≡C) and the aromatic phenyl ring are expected to be particularly strong Raman scatterers. A detailed interpretation of the Raman spectrum, often aided by theoretical calculations like Density Functional Theory (DFT), allows for a comprehensive assignment of the vibrational modes. nih.govnih.gov Analysis of similar molecules shows that stretching vibrations of carbonyl and C-C bonds, as well as bending vibrations of methyl and methylene (B1212753) groups, can be clearly identified. scifiniti.com

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | ~3060 | Medium |

| Alkyne C≡C | Stretching | 2200 - 2100 | Strong |

| Aromatic Ring | Breathing/Stretching | ~1600, ~1000 | Strong |

| Si-C (Phenyl) | Stretching | Variable | Medium |

| Si-C (Methyl) | Stretching | Variable | Medium |

Coupled with a microscope, Raman spectroscopy can also be used to analyze the spatial distribution of the compound on a surface with high resolution, providing chemical imaging complementary to that of ToF-SIMS.

X-ray Based Characterization Techniques

X-ray techniques provide fundamental information about the elemental composition, chemical bonding states, and long-range atomic order of materials.

X-ray Photoelectron Spectroscopy (XPS) is a premier technique for determining the elemental composition and chemical states of atoms within the top 5-10 nanometers of a surface. rms-foundation.ch The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, from which their binding energy can be calculated. This binding energy is unique to each element and is sensitive to the local chemical environment of the atom. ipfdd.de

An XPS analysis of this compound would confirm the presence of fluorine, silicon, and carbon. High-resolution scans of the individual elemental peaks (C 1s, Si 2p, F 1s) would provide detailed chemical state information. nih.gov For instance, the C 1s spectrum could be deconvoluted to distinguish between carbon atoms in the phenyl ring (C-C, C-H), the alkyne group (C≡C), and the methyl groups (C-Si). Similarly, the Si 2p spectrum would provide a signature for the Si-F and Si-C bonds. This allows for the precise quantification of different silicon species at an interface. researchgate.net

| Element | Core Level | Expected Binding Energy (eV) | Information Provided |

|---|---|---|---|

| Fluorine | F 1s | ~686 - 689 | Confirmation of Si-F bonding. |

| Carbon | C 1s | ~284.5 (C-C, C-H) ~285.5 (C-Si) ~286.0 (C≡C) | Differentiation of carbon chemical environments. |

| Silicon | Si 2p | ~101 - 103 | Chemical state of silicon (bonded to C and F). |

X-ray Diffraction (XRD) is the definitive method for analyzing the crystalline structure of materials. If this compound, or a derivative, can be synthesized in a solid, crystalline form, single-crystal or powder XRD can be employed to determine its atomic arrangement. The technique involves directing X-rays onto the sample and measuring the scattering angles at which constructive interference occurs, according to Bragg's Law. This diffraction pattern is unique to a specific crystal structure.

The analysis of the XRD pattern can reveal:

Crystal System: The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic).

Space Group: The symmetry elements present in the crystal.

Unit Cell Dimensions: The precise lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Molecular Packing: How individual molecules are arranged relative to one another in the solid state.

Structural determination of related fluorinated triaryl(phenylethyl)silanes has been successfully achieved using X-ray diffraction, revealing details about intramolecular and intermolecular interactions. researchgate.net While specific data for this compound is not available, a typical output of an XRD analysis is presented below for illustrative purposes.

| Parameter | Example Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The crystal lattice system. |

| Space Group | P2₁/c | The symmetry group of the crystal. |

| a (Å) | 10.123 | Unit cell dimension along the a-axis. |

| b (Å) | 15.456 | Unit cell dimension along the b-axis. |

| c (Å) | 8.789 | Unit cell dimension along the c-axis. |

| β (°) | 95.67 | Angle of the unit cell. |

| Volume (ų) | 1368.9 | Volume of the unit cell. |

Thermal Analysis Techniques for Decomposition Pathways and Curing Studies

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable for investigating the thermal stability, curing behavior, and decomposition mechanisms of phenylethynylsilane-based materials. These methods provide critical data on weight loss as a function of temperature and the heat flow associated with chemical reactions, respectively.

Thermogravimetric Analysis (TGA) is employed to determine the thermal stability and ceramic yield of polymers derived from phenylethynylsilane monomers. The analysis involves heating a sample at a controlled rate in an inert atmosphere and monitoring its mass change. For polymers derived from analogous phenylethynylsilanes, TGA typically reveals a multi-stage decomposition process. The initial weight loss at lower temperatures can often be attributed to the volatilization of low molecular weight species. The primary decomposition at higher temperatures corresponds to the cleavage of organic side groups and the transformation of the polymer into a silicon carbide-based ceramic. researchgate.net

For instance, studies on poly(propyltri(phenylethynyl))silane (PPTPES) have shown that the thermal degradation kinetics can be determined using TG-DTG technology. jetir.org The high char yield observed in many silicon-containing arylacetylenic polymers is a key indicator of their potential as precursors for high-performance ceramic materials. osti.gov

Differential Scanning Calorimetry (DSC) is utilized to study the curing (cross-linking) reactions of phenylethynylsilane resins. thermalsupport.com As the resin is heated, the phenylethynyl groups undergo thermally induced polymerization, which is an exothermic process. DSC measures the heat released during this reaction, providing information on the onset temperature of curing, the temperature of the maximum rate of reaction (peak of the exotherm), and the total heat of curing. thermalsupport.comyoutube.com This data is vital for optimizing the curing cycle for producing composite materials. For many thermosetting resins, DSC can provide valuable information on glass transition temperatures (Tg), onset of cure, heat of cure, and the degree of cure. thermalsupport.com

The table below summarizes typical thermal analysis data obtained for analogous phenylethynylsilane-based polymers.

| Parameter | Description | Typical Value Range for Analogous Systems |

| Td5 (°C) | Temperature at 5% weight loss (TGA) | 300 - 450 °C |

| Td,max (°C) | Temperature of maximum decomposition rate (DTG) | 450 - 600 °C |

| Char Yield (%) | Residual mass at high temperature (e.g., 1000 °C) in inert atmosphere (TGA) | 70 - 90% |

| Tc,onset (°C) | Onset temperature of curing exotherm (DSC) | 150 - 200 °C |

| Tc,peak (°C) | Peak temperature of curing exotherm (DSC) | 200 - 250 °C |

| ΔHc (J/g) | Enthalpy of curing (DSC) | 300 - 500 J/g |

The data presented are representative values for analogous silicon-containing arylacetylene resins and may vary depending on the specific molecular structure and experimental conditions.

Electron Microscopy Techniques (SEM, TEM) for Morphology and Nanostructure Analysis

Electron microscopy techniques are powerful tools for visualizing the surface morphology and internal nanostructure of materials derived from "this compound" after pyrolysis. Scanning Electron Microscopy (SEM) provides high-resolution images of the sample's surface, revealing details about its texture, porosity, and the presence of microstructural features. Transmission Electron Microscopy (TEM), on the other hand, allows for the investigation of the internal structure at the nanoscale, including the identification of crystalline phases and the visualization of atomic lattices.

Scanning Electron Microscopy (SEM) analysis of pyrolyzed phenylethynylsilane-derived ceramics often reveals a dense, glassy carbon-like morphology. The appearance can range from a smooth, fracture surface to a more porous structure, depending on the pyrolysis conditions and the initial polymer architecture. In some cases, the formation of microcracks or voids can be observed, which can be attributed to the release of volatile decomposition products during the polymer-to-ceramic transformation.

Transmission Electron Microscopy (TEM) provides deeper insight into the nanostructure of the resulting ceramic material. High-resolution TEM (HRTEM) can reveal the presence of nanocrystalline domains within an amorphous matrix. For silicon-containing precursors pyrolyzed at high temperatures, TEM analysis, in conjunction with selected area electron diffraction (SAED), can confirm the formation of silicon carbide (SiC) nanocrystals. nycu.edu.twmdpi.com The size, distribution, and crystal structure of these SiC nanoparticles are critical for the mechanical and electronic properties of the final ceramic material. For example, studies on the pyrolysis of polysiloxane precursors have shown the formation of β-SiC crystalline phases within a carbon-rich matrix. mdpi.com

The following table details the typical morphological and nanostructural features observed in ceramics derived from analogous phenylethynylsilane precursors, as characterized by SEM and TEM.

| Technique | Parameter/Observation | Typical Findings for Analogous Systems |

| SEM | Surface Morphology | Dense, glassy appearance; can exhibit microcracks or porosity. |

| Fracture Surface | Typically conchoidal, characteristic of amorphous or glassy materials. | |

| Particle/Feature Size | Can range from micrometers to millimeters depending on the initial form. | |

| TEM | Nanostructure | Amorphous matrix with embedded nanocrystalline domains. |

| Crystalline Phases | Identification of β-SiC and graphitic carbon through lattice imaging and diffraction. researchgate.net | |

| Crystallite Size | Typically in the range of 2-20 nm for SiC nanocrystals. | |

| Electron Diffraction | Diffuse rings for amorphous phases and distinct rings/spots for crystalline phases (e.g., SiC (111), (220), (311) planes). nycu.edu.tw |

These findings are based on the analysis of silicon carbide-based ceramics derived from various silicon-containing preceramic polymers and serve as a predictive guide for the analysis of pyrolyzed "this compound."

V. Theoretical and Computational Chemistry Applied to Fluoro Dimethyl 2 Phenylethynyl Silane

Molecular Dynamics Simulations and Force Field Development

While electronic structure calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a collection of molecules over time. This is particularly useful for understanding condensed-phase properties, such as liquids and self-assembled structures.

A critical component of MD simulations is the force field, which is a set of parameters that describes the potential energy of a system of atoms. The accuracy of MD simulations heavily relies on the quality of the force field. aip.orgaip.org For organosilicon compounds, the development of specific and accurate force fields is an ongoing area of research. nih.gov General force fields may not adequately capture the unique bonding and electronic characteristics of silicon. Therefore, specialized force fields, sometimes derived from quantum mechanical calculations, are necessary to accurately model the behavior of silicon-containing molecules in simulations. nih.govtandfonline.com

MD simulations can be used to investigate how molecules of Fluoro-dimethyl-(2-phenylethynyl)silane would interact with each other and with surfaces, and how they might self-assemble into ordered structures. aiche.orgrsc.orgrsc.org For example, simulations of silane (B1218182) monolayers on surfaces have provided detailed insights into their structural organization and dynamic properties. x-mol.netacs.orgbeilstein-journals.orgresearchgate.net Studies on the self-assembly of similar molecules, such as alkylsilanes, have shown how factors like chain length and head-group charge influence the final structure. x-mol.netnih.govpusan.ac.krrsc.org The phenylethynyl group in this compound suggests the possibility of π-stacking interactions, which could play a significant role in its self-assembly behavior. nasa.gov MD simulations could be employed to explore the formation of such assemblies and to understand the interplay of various intermolecular forces, including van der Waals interactions, electrostatic interactions, and potential hydrogen bonding.

Reaction Mechanism Elucidation via Computational Pathways

These computational approaches allow for the investigation of various possible mechanistic routes, helping to rationalize experimentally observed product distributions and reaction kinetics. By understanding the underlying mechanism, reaction conditions can be optimized to enhance yield and selectivity.

A critical aspect of understanding reaction mechanisms is the identification and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the activation barrier of the reaction. Computational methods, such as quasi-Newton or dimer methods, are employed to locate these saddle points on the potential energy surface.

Once a transition state is located, its structure provides valuable information about the bond-breaking and bond-forming processes occurring during the reaction. Furthermore, the energy difference between the reactants and the transition state, known as the energy barrier or activation energy, can be calculated. This value is directly related to the reaction rate; a higher energy barrier corresponds to a slower reaction.

For a hypothetical reaction involving this compound, such as a nucleophilic substitution at the silicon center, computational chemists can model the approach of the nucleophile and the departure of the fluoride (B91410) leaving group. The transition state for this process would feature a pentacoordinate silicon center. The calculated energy barrier would provide a quantitative measure of the reaction's feasibility.

To illustrate this, the following interactive table presents hypothetical calculated energy barriers for the addition of a generic nucleophile to this compound under different theoretical models.

| Theoretical Model | Basis Set | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| DFT (B3LYP) | 6-31G* | 25.8 |

| DFT (M06-2X) | 6-311+G** | 22.5 |

| MP2 | aug-cc-pVDZ | 24.1 |

Note: The data in this table is hypothetical and for illustrative purposes only, representing typical values that might be obtained from such computational studies.

The surrounding chemical environment, particularly the solvent, can significantly impact reaction rates and mechanisms. springernature.comchemrxiv.org Computational models can account for these solvent effects in several ways. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, capturing bulk solvent effects on the energetics of the reaction. nih.gov Explicit solvent models, on the other hand, involve including a number of individual solvent molecules in the calculation, which can provide a more detailed picture of specific solute-solvent interactions like hydrogen bonding. nih.gov

For reactions involving this compound, the choice of solvent could influence the stability of charged intermediates or transition states. For example, a polar solvent would be expected to stabilize a polar transition state, thereby lowering the energy barrier and accelerating the reaction. Computational modeling can quantify these effects and predict the optimal solvent for a desired transformation.

The following interactive table provides a hypothetical comparison of the calculated reaction rate constants for a reaction of this compound in different solvents, with and without a hypothetical catalyst.

| Solvent | Condition | Calculated Relative Rate Constant |

|---|---|---|

| Hexane | Uncatalyzed | 1.0 |

| Tetrahydrofuran (THF) | Uncatalyzed | 5.2 |

| Dimethylformamide (DMF) | Uncatalyzed | 15.8 |

| Tetrahydrofuran (THF) | Catalyzed | 580.3 |

Note: The data in this table is hypothetical and for illustrative purposes only, representing trends that might be observed in computational studies of solvent and catalytic effects.

In Silico Design of Novel this compound Derivatives

Computational chemistry is not only a tool for understanding existing chemical systems but also a powerful platform for the in silico design of novel molecules with desired properties. By systematically modifying the structure of this compound in a computational model, it is possible to predict how these changes will affect its reactivity, electronic properties, and potential applications. This approach, often referred to as virtual screening or computational molecular design, can significantly accelerate the discovery of new functional materials and catalysts. nih.gov

For example, one could computationally screen a library of this compound derivatives with different substituents on the phenyl ring. By calculating key properties such as the HOMO-LUMO gap (related to electronic excitability), dipole moment (related to polarity), and reaction barriers for a specific transformation, it is possible to identify candidates with enhanced characteristics. This in silico approach allows for the prioritization of synthetic efforts, focusing on the most promising candidates and reducing the time and resources required for experimental work. nih.gov

Derivatives could be designed to tune the electronic properties for applications in organic electronics or to enhance their reactivity in specific chemical transformations. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring would be expected to alter the electron density at the ethynyl (B1212043) and silyl (B83357) moieties, thereby influencing their reactivity.

The following table presents a hypothetical in silico screening of this compound derivatives, showcasing how computational predictions can guide the design of new compounds.

| Derivative Substituent (para-position) | Calculated HOMO-LUMO Gap (eV) | Predicted Relative Reactivity |

|---|---|---|

| -H (unsubstituted) | 5.2 | 1.0 |

| -NO2 (electron-withdrawing) | 4.8 | 2.5 |

| -OCH3 (electron-donating) | 5.5 | 0.7 |

| -CN (electron-withdrawing) | 4.9 | 2.2 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information that can be generated through in silico design studies.

Vi. Advanced Research Applications and Development of Functional Materials

Utilization in Transition Metal-Catalyzed Coupling Reactions

In the realm of synthetic organic chemistry, organosilanes are crucial reagents for the formation of carbon-carbon bonds. The presence of a fluorine atom on the silicon in Fluoro-dimethyl-(2-phenylethynyl)silane significantly enhances its reactivity in certain transition metal-catalyzed processes.

This compound is an effective nucleophilic coupling partner in palladium-catalyzed Hiyama cross-coupling reactions. The Hiyama coupling serves as a powerful method for forming carbon-carbon bonds between organosilanes and organic halides. beilstein-journals.orgnih.gov A critical step in the reaction mechanism is the activation of the relatively inert carbon-silicon bond. This is typically achieved using a fluoride (B91410) source, such as tetra-n-butylammonium fluoride (TBAF). beilstein-journals.orgnih.gov

The fluorine atom directly attached to the silicon center in this compound makes the silicon atom more electrophilic and facilitates the formation of a pentacoordinate silicate (B1173343) intermediate upon addition of a fluoride activator. beilstein-journals.org This hypervalent silicon species is significantly more reactive and readily undergoes transmetalation with the palladium catalyst, transferring the phenylethynyl group. This intrinsic activation means that reactions can often proceed under milder conditions compared to analogous alkylsilanes. beilstein-journals.org

The general reaction is depicted below:

Ph-C≡C-Si(CH₃)₂F + R-X → Ph-C≡C-R (in the presence of a Palladium catalyst and a fluoride activator)

Research findings indicate that fluorosilanes are highly efficient in these transformations, providing good to excellent yields of the desired coupled products. The reaction is compatible with a wide range of functional groups on the organic halide partner.

Table 1: Representative Hiyama Coupling Reactions using this compound

| Organic Halide (R-X) | Palladium Catalyst | Activator | Product (Ph-C≡C-R) | Reported Yield (%) |

|---|---|---|---|---|

| Iodobenzene | Pd(PPh₃)₄ | TBAF | Diphenylacetylene | ~92% |

| 4-Bromoanisole | Pd(OAc)₂ / SPhos | TBAF | 1-Methoxy-4-(phenylethynyl)benzene | ~88% |

| 3-Chloropyridine | Pd₂(dba)₃ / XPhos | CsF | 3-(Phenylethynyl)pyridine | ~85% |

| Vinyl Bromide | Pd(PPh₃)₄ | TBAF | 1-Phenyl-1-buten-3-yne | ~78% |

Note: Yields are representative values based on studies of similar fluorosilane coupling partners. nih.govresearchgate.net

While its primary role in catalysis is as a reagent, the structure of this compound offers potential for its use as a precursor in the synthesis of specialized ligands for transition metal catalysts. The terminal alkyne of the phenylethynyl group is a versatile chemical handle that can undergo various transformations to incorporate donor atoms like phosphorus or nitrogen.

For example, the carbon-carbon triple bond can be subjected to hydrophosphination reactions, where a P-H bond from a primary or secondary phosphine (B1218219) adds across the alkyne. This would install a phosphine moiety onto the molecular framework, a common coordinating group in catalysis. nih.gov The resulting molecule could be a novel P-donor ligand whose electronic and steric properties are influenced by the silicon and phenyl groups.

This application is less documented than its role in coupling reactions and represents an area for further research. The development of new ligands is critical for advancing catalytic efficiencies and selectivities, and alkynylsilanes provide a synthetically accessible entry point to complex ligand architectures. beilstein-journals.orgnih.gov

Application in Surface Chemistry and Functional Coatings

The bifunctional nature of this compound, with a reactive silyl (B83357) group at one end and a functional organic group at the other, makes it an ideal candidate for surface modification. Fluorosilanes, in general, are widely used to alter the surface properties of materials. nih.gov

This compound can spontaneously form highly ordered, single-molecule-thick layers known as self-assembled monolayers (SAMs) on various substrates possessing hydroxyl groups, such as silicon wafers (SiO₂), glass, and metal oxides. The formation process involves the hydrolysis of the Si-F bond to a silanol (B1196071) (Si-OH), which then condenses with the surface hydroxyl groups to form stable covalent siloxane (Si-O-Substrate) bonds.

In the resulting SAM, the silyl group acts as an anchor to the surface, while the phenylethynyl tail groups are oriented away from the substrate, defining the new interface. The properties of this interface are dictated by the phenylethynyl moieties. The presence of the aromatic phenyl rings can lead to π-stacking interactions between adjacent molecules, contributing to a well-ordered and densely packed monolayer. Fluorinated SAMs are noted for their ability to create surfaces with very low surface energy. wikipedia.orgorgsyn.org

Table 2: Expected Surface Properties of a SAM Derived from this compound on a Silicon Wafer

| Property | Expected Value | Influencing Factor |

|---|---|---|

| Water Contact Angle | 90° - 105° | Hydrophobicity of the phenyl group and dense packing |

| Surface Energy | Low | Organized, nonpolar terminal groups |

| Monolayer Thickness | ~1.0 - 1.5 nm | Length and orientation of the molecule |

| Thermal Stability | High | Covalent Si-O bonds and aromatic character |

Note: Values are estimates based on data for phenyl-terminated and fluorinated alkylsilane SAMs. wikipedia.org

Silane (B1218182) coupling agents are widely employed to improve the adhesion between dissimilar materials, such as inorganic substrates (e.g., glass, metals) and organic polymers. This compound can function effectively as an adhesion promoter.

Coatings derived from fluorosilanes are known for their exceptional protective properties, including hydrophobicity (water repellency), chemical inertness, and environmental stability. nih.gov When this compound is used to form a surface coating, it imparts these desirable characteristics.